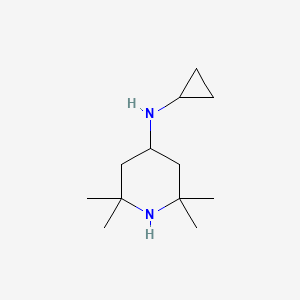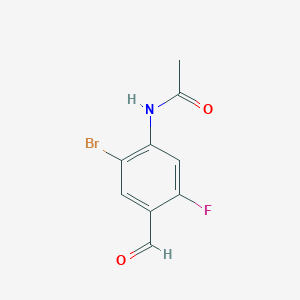![molecular formula C10H12BrF3N4 B12271121 5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B12271121.png)
5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidines It is characterized by the presence of a bromine atom at the 5th position and a piperazine ring substituted with a 2,2,2-trifluoroethyl group at the 4th position
Preparation Methods
The synthesis of 5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 2-chloropyrimidine to obtain 5-bromo-2-chloropyrimidine. This intermediate is then reacted with 1-(2,2,2-trifluoroethyl)piperazine under suitable conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Chemical Reactions Analysis
5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5th position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The presence of the trifluoroethyl group enhances its lipophilicity, allowing it to cross biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine include:
5-Bromo-2-(piperazin-1-yl)pyrimidine: Lacks the trifluoroethyl group, resulting in different physicochemical properties and biological activities.
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in reactivity and applications.
5-Bromo-2-(2,2,2-trifluoroethoxy)pyridine:
These comparisons highlight the uniqueness of this compound in terms of its structural features and the resulting impact on its applications and reactivity.
Properties
Molecular Formula |
C10H12BrF3N4 |
|---|---|
Molecular Weight |
325.13 g/mol |
IUPAC Name |
5-bromo-2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C10H12BrF3N4/c11-8-5-15-9(16-6-8)18-3-1-17(2-4-18)7-10(12,13)14/h5-6H,1-4,7H2 |
InChI Key |
PBJLRFFXYSARGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NC=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-7-methoxy-2H-chromen-2-one](/img/structure/B12271039.png)
![5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12271041.png)
![6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12271046.png)
![2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12271047.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-methanesulfonylpiperazine](/img/structure/B12271055.png)

![N-ethyl-4-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12271065.png)
![4-{1-[(2-Bromophenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12271069.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B12271075.png)


![5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12271091.png)
